molecular formula C9H13N3O3S B6141571 p-Acetylaminomethylbenzenesulfonic acid hydrazide CAS No. 74738-71-9

p-Acetylaminomethylbenzenesulfonic acid hydrazide

Cat. No.: B6141571
CAS No.: 74738-71-9
M. Wt: 243.29 g/mol
InChI Key: CGRYPTWFPIABOI-UHFFFAOYSA-N
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Description

p-Acetylaminomethylbenzenesulfonic acid hydrazide: is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Acetylaminomethylbenzenesulfonic acid hydrazide typically involves the reaction of p-Acetylaminomethylbenzenesulfonic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Acetylaminomethylbenzenesulfonic acid hydrazide can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced under specific conditions to yield reduced derivatives.

    Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: p-Acetylaminomethylbenzenesulfonic acid hydrazide is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Biology: In biological research, this compound is used in the study of enzyme inhibition and protein modification due to its ability to react with various biological molecules.

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other chemical products.

Mechanism of Action

The mechanism of action of p-Acetylaminomethylbenzenesulfonic acid hydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or modification of protein function, which is useful in various research and therapeutic applications.

Comparison with Similar Compounds

  • p-Toluenesulfonyl hydrazide
  • p-Aminomethylbenzenesulfonic acid hydrazide
  • p-Methylaminomethylbenzenesulfonic acid hydrazide

Comparison: p-Acetylaminomethylbenzenesulfonic acid hydrazide is unique due to the presence of the acetyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds, such as p-Toluenesulfonyl hydrazide, which lacks the acetyl group and therefore has different reactivity and applications.

Properties

IUPAC Name

N-[[4-(hydrazinesulfonyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-7(13)11-6-8-2-4-9(5-3-8)16(14,15)12-10/h2-5,12H,6,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRYPTWFPIABOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996258
Record name N-{[4-(Hydrazinesulfonyl)phenyl]methyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74738-71-9
Record name Benzenesulfonic acid, 4-((acetylamino)methyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[4-(Hydrazinesulfonyl)phenyl]methyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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